5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole
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Description
5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H13N5O4S and its molecular weight is 299.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-Oxadiazole derivatives have been synthesized for potential applications in hypertensive activity, as demonstrated by Kumar and Mashelker (2007), who prepared novel heterocyclic compounds starting from pyrano pyridine derivatives with expectations of better hypertensive activity (Kumar & Mashelker, 2007). Similarly, El‐Sayed et al. (2008) focused on the synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, and oxadiazole rings, indicating the versatility of these compounds in chemical synthesis (El‐Sayed et al., 2008).
Antimicrobial and Antifungal Activities
Research on 1,2,4-oxadiazole derivatives has also explored their antimicrobial and antifungal potentials. Krolenko et al. (2016) synthesized new oxadiazole derivatives containing piperidine or pyrrolidine rings that exhibited strong antimicrobial activity, suggesting a promising avenue for developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016). Another study by Asif and Imran (2020) evaluated oxadiazole derivatives for their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, revealing potential applications in tuberculosis treatment (Asif & Imran, 2020).
Anticancer Evaluation
Furthermore, 1,2,4-oxadiazole derivatives have been evaluated for their anticancer properties. Redda and Gangapuram (2007) investigated the anti-inflammatory and anticancer activities of substituted oxadiazolyl tetrahydropyridines, showing the potential of these compounds in cancer therapy (Redda & Gangapuram, 2007).
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c1-15(2)20(17,18)12-6-8-13-9(14-19-8)7-4-3-5-11-10(7)16/h3-5,12H,6H2,1-2H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPGJJSIZRJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NC(=NO1)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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